molecular formula C10H17NS B13193269 1-(Thiophen-2-YL)hexan-1-amine

1-(Thiophen-2-YL)hexan-1-amine

Cat. No.: B13193269
M. Wt: 183.32 g/mol
InChI Key: WESRBQACWYOJGA-UHFFFAOYSA-N
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Description

1-(Thiophen-2-YL)hexan-1-amine is an organic compound with the molecular formula C10H17NS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a hexylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-YL)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with hexylamine under specific conditions. The synthesis typically involves:

    Reagents: Thiophene, hexylamine, and a suitable catalyst.

    Conditions: The reaction is often carried out under reflux conditions with a solvent such as ethanol or toluene.

    Procedure: Thiophene is reacted with hexylamine in the presence of a catalyst, and the mixture is heated under reflux. The product is then purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

1-(Thiophen-2-YL)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the amine group or the thiophene ring.

    Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides, forming secondary or tertiary amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

1-(Thiophen-2-YL)hexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-YL)hexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form specific interactions with these targets, leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(Thiophen-2-YL)hexan-1-amine can be compared with other thiophene derivatives, such as:

    Thiophene-2-ethylamine: Similar structure but with a shorter alkyl chain.

    Thiopropamine: An analogue of amphetamine with a thiophene ring.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness: this compound is unique due to its specific combination of a thiophene ring and a hexylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

1-thiophen-2-ylhexan-1-amine

InChI

InChI=1S/C10H17NS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3

InChI Key

WESRBQACWYOJGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CS1)N

Origin of Product

United States

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